Ethyl 5-bromo-2-iodothiazole-4-carboxylate
Description
Ethyl 5-bromo-2-iodothiazole-4-carboxylate is a halogenated thiazole derivative featuring a five-membered heterocyclic ring containing sulfur and nitrogen. The molecule is substituted with bromine at position 5, iodine at position 2, and an ethyl ester group at position 4 (Fig. 1). This compound is commercially available (CymitQuimica, Ref: 10-F982935) and priced at €211.00 per gram, reflecting its specialized synthetic utility .
Thiazole derivatives are pivotal in medicinal chemistry and materials science due to their electronic diversity and capacity for cross-coupling reactions. The presence of both bromine and iodine in this compound enhances its reactivity in metal-catalyzed substitutions (e.g., Suzuki or Ullmann couplings), making it a versatile intermediate for functionalized heterocycles.
Properties
IUPAC Name |
ethyl 5-bromo-2-iodo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTMVELEICLRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
This method involves diazotization of ethyl 2-amino-5-bromothiazole-4-carboxylate followed by iodination (Figure 1).
Steps :
-
Diazotization :
-
Iodination :
Mechanistic Insights :
-
Diazotization proceeds via protonation of the amine, followed by nitrosation to form the diazonium ion.
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Iodide ion attacks the electrophilic diazonium carbon, displacing nitrogen gas.
Advantages :
Sequential Halogenation of a Thiazole Core
Reaction Pathway
This approach constructs the thiazole ring first, followed by bromination and iodination (Figure 2).
Steps :
-
Thiazole Formation :
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Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form ethyl 2-aminothiazole-4-carboxylate.
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Conditions : Ethyl bromopyruvate (1 equiv), thiourea (1.1 equiv), ethanol, reflux, 4 h.
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Bromination :
-
Iodination :
Yield :
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiazole formation | Thiourea, ethanol | Reflux | 4 h | 85% |
| Bromination | NBS, CH₂Cl₂ | 0°C | 30 min | 87% |
| Iodination | NaNO₂, H₂SO₄, KI | 0–25°C | 3 h | 75% |
Advantages :
-
Modular approach allows independent optimization of each step.
One-Pot I₂/TBHP-Mediated Synthesis
Reaction Pathway
A radical-based method using iodine (I₂) and tert-butyl hydroperoxide (TBHP) to construct the thiazole ring and introduce iodine (Figure 3).
Steps :
-
Oxidative Cyclization :
-
Bromination :
Yield :
Mechanistic Insights :
-
TBHP generates tert-butoxy radicals, initiating a cascade to form the thiazole ring.
Advantages :
Comparative Analysis of Methods
| Parameter | Sandmeyer Iodination | Sequential Halogenation | I₂/TBHP-Mediated Synthesis |
|---|---|---|---|
| Regioselectivity | High (2-position) | Moderate | Moderate |
| Scalability | >10 g | >5 g | <2 g |
| Toxicity | High (H₂SO₄, NaNO₂) | Moderate (NBS) | Low (I₂, TBHP) |
| Overall Yield | 68–75% | ~50% | ~60% |
Critical Challenges and Solutions
-
Regioselectivity in Bromination :
-
Diazonium Salt Stability :
-
Radical Side Reactions :
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-iodothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 5-bromo-2-iodothiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-iodothiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Halogen-Substituted Thiazole Derivatives
Key structural analogs include thiazoles with varying halogen substituents (Br, Cl, I) and ester group positions. These modifications influence reactivity, molecular interactions, and applications.
*Similarity scores based on structural alignment algorithms (0.0–1.0 scale) .
†Scores derived from database comparisons.
Key Observations:
- Iodine’s polarizability may improve electrophilic substitution rates .
Methyl-Substituted Thiazoles and Isoxazole Analogs
Key Observations:
- Thiazole vs. Isoxazole: Replacing sulfur with oxygen (isoxazole) alters ring electronics, reducing aromaticity and increasing polarity. This may affect binding in biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-bromo-2-iodothiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential halogenation. For example, bromination using N-bromosuccinimide (NBS) in a solvent like dichloromethane or ethyl acetate at room temperature, followed by iodination using iodine monochloride (ICl). Reaction progress should be monitored via TLC, with purification via silica gel column chromatography using gradients like petroleum ether:ethyl acetate (96:4) . Yield optimization requires controlling stoichiometry (e.g., excess halogenating agent) and extended reaction times (up to 72 hours for bromination).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies protons adjacent to electron-withdrawing groups (e.g., ester carbonyl), while C NMR confirms the thiazole ring and substituents.
- IR : Peaks at ~1700 cm (ester C=O) and ~650–750 cm (C-Br/C-I stretches) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and isotopic patterns for Br/I .
Q. How can column chromatography be optimized for purifying halogenated thiazole derivatives?
- Methodological Answer : Use silica gel with a pore size of 60–120 Å and a non-polar solvent system (e.g., petroleum ether:ethyl acetate). Gradient elution (3–5% ethyl acetate) minimizes co-elution of halogenated byproducts. Pre-adsorption of the crude product onto silica gel improves resolution .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen bonding) influence the crystal packing of this compound?
- Methodological Answer : X-ray crystallography with SHELXL refinement reveals dominant C-H···O and π-π stacking interactions. Halogen bonding (e.g., I···O) may contribute to lattice stability. Hirschfeld surface analysis quantifies interaction contributions (e.g., H···H: 34.4%, C···C: 2.5%) . Computational tools like CrystalExplorer can model these interactions .
Q. What challenges arise in resolving data contradictions between NMR and X-ray crystallography for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotational isomerism) in solution versus static crystal structures. For example, NMR may average signals for multiple conformers, while X-ray provides a single snapshot. Use variable-temperature NMR to detect hindered rotation and compare with DFT-calculated energy barriers .
Q. How can ring puckering and torsional strain in the thiazole core be analyzed computationally?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify out-of-plane distortions using crystallographic data. Software like Mercury (CCDC) calculates amplitude (q) and phase (φ) angles. For this compound, steric effects from bulky halogens may induce puckering (q > 0.2 Å) .
Q. What safety protocols are essential for handling iodine-containing intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
